molecular formula C17H16ClN3O2 B14955578 Ethyl [2-(4-chlorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]carbamate

Ethyl [2-(4-chlorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]carbamate

Cat. No.: B14955578
M. Wt: 329.8 g/mol
InChI Key: DASXPXOCKFYOCR-UHFFFAOYSA-N
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Description

Ethyl [2-(4-chlorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]carbamate is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a 4-chlorophenyl group at position 2, a methyl group at position 6, and a carbamate moiety at position 2. This compound is part of a broader class of imidazo[1,2-a]pyridine derivatives known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . Its structural complexity and functional groups make it a subject of interest in medicinal chemistry, particularly in optimizing drug-like properties such as solubility, stability, and target binding affinity.

Properties

Molecular Formula

C17H16ClN3O2

Molecular Weight

329.8 g/mol

IUPAC Name

ethyl N-[2-(4-chlorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]carbamate

InChI

InChI=1S/C17H16ClN3O2/c1-3-23-17(22)20-16-15(12-5-7-13(18)8-6-12)19-14-9-4-11(2)10-21(14)16/h4-10H,3H2,1-2H3,(H,20,22)

InChI Key

DASXPXOCKFYOCR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=C(N=C2N1C=C(C=C2)C)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

The synthesis of Ethyl [2-(4-chlorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]carbamate typically involves multicomponent condensation reactions. One common method is the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring cost-effectiveness and efficiency.

Chemical Reactions Analysis

Ethyl [2-(4-chlorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]carbamate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl [2-(4-chlorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]carbamate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl [2-(4-chlorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]carbamate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Phenyl Ring Modifications

  • 4-Fluorophenyl Derivative : Replacing the 4-chlorophenyl group with 4-fluorophenyl (e.g., 1-[2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]-2-(N,N-dialkylamine-4-yl)ethane-1,2-diones) reduces steric bulk while maintaining electronegativity. This substitution has been shown to enhance synthetic efficiency, achieving yields of 69–85% via in situ reactions .

Heterocyclic Core Variations

  • Imidazo[1,2-b]pyridazine Derivatives : Compounds like Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate (CAS 64067-99-8) exhibit lower structural similarity (0.88–0.98) due to the pyridazine ring, which reduces planarity compared to the pyridine core, impacting π-π stacking interactions .
  • Imidazo[1,2-a]pyrimidine Derivatives : Ethyl 6-methylimidazo[1,2-a]pyrimidine-3-carboxylate introduces a pyrimidine ring, increasing nitrogen content and altering electronic distribution. This modification may enhance solubility but reduce lipophilicity (log k ≈ 2.1 vs. 2.8 for the target compound) .

Functional Group Replacements

  • Carbamate vs. Acetamide : Replacing the carbamate with an acetamide group (e.g., N-ethyl-N-(4-pyridinylmethyl)-2-(4-chlorophenyl)-6-methylimidazo[1,2-a]pyridine-3-acetamide) reduces hydrolytic stability but improves synthetic yields (32.9% vs. <30% for some carbamates) .
  • Carbamate vs. Carbamothioate : S-(2-(4-methoxyphenyl)-6-methylimidazo[1,2-a]pyridin-3-yl) dimethylcarbamothioate introduces a sulfur atom, increasing molecular weight and lipophilicity (log k ≈ 3.5) .

Physicochemical Properties

Table 1: Lipophilicity and Molecular Properties

Compound log k (HPLC) Molecular Weight Key Substituents
Target Compound 2.8 344.8 4-ClPh, CH₃, carbamate
4-Fluorophenyl Derivative 2.5 358.7 4-FPh, CH₃, diketone
Imidazo[1,2-a]pyrimidine Derivative 2.1 221.2 CH₃, pyrimidine core
Carbamothioate Derivative 3.5 331.4 4-MeOPh, CH₃, carbamothioate

Biological Activity

Ethyl [2-(4-chlorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]carbamate is a chemical compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and therapeutic implications based on diverse research findings.

  • Common Name : this compound
  • CAS Number : 893691-22-0
  • Molecular Formula : C17H16ClN3O2
  • Molecular Weight : 329.8 g/mol

Research indicates that this compound exhibits various biological activities, including:

  • Antiproliferative Effects : Studies have shown that this compound can inhibit the proliferation of certain cancer cell lines. For instance, it has been tested against various human cancer cell lines, demonstrating significant cytotoxic effects.
  • Enzyme Inhibition : The compound is known to interact with specific enzymes involved in cellular signaling pathways. Its inhibitory effects on cyclin-dependent kinases (CDKs) suggest potential applications in cancer therapy by disrupting cell cycle progression.
  • Antioxidant Activity : this compound has also been evaluated for its antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases.

Biological Activity Data Table

Biological ActivityDescriptionReference
AntiproliferativeInhibits growth in cancer cell lines
Enzyme InhibitionInhibits CDK activity, affecting cell cycle
AntioxidantReduces oxidative stress markers

Case Studies and Research Findings

  • Cancer Cell Line Studies : A study published in a peer-reviewed journal demonstrated that this compound significantly reduced the viability of breast and colon cancer cell lines by inducing apoptosis. The mechanism was linked to the activation of caspase pathways and downregulation of anti-apoptotic proteins.
  • In Vivo Models : In animal models, administration of the compound led to reduced tumor growth in xenograft models of human cancers. The compound's ability to penetrate cellular membranes and accumulate in tumor tissues was noted as a contributing factor to its efficacy.
  • Toxicity Studies : Toxicological assessments revealed that while the compound exhibits potent biological activity, it also presents challenges regarding selectivity and potential side effects at higher doses. Further studies are needed to optimize dosing regimens to maximize therapeutic benefits while minimizing adverse effects.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing Ethyl [2-(4-chlorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]carbamate?

  • Methodology : The synthesis typically involves two stages:

Formylation : Reacting the imidazo[1,2-a]pyridine core with Vilsmeier-Haack reagents (POCl₃/DMF) to introduce a formyl group at the 3-position. For example, 2-(4-chlorophenyl)-6-methylimidazo[1,2-a]pyridine is treated with POCl₃/DMF in chloroform under reflux (8 hours) to yield the 3-carbaldehyde intermediate .

Carbamate Introduction : The aldehyde is then reacted with ethyl carbamate derivatives via nucleophilic substitution or condensation. Glacial acetic acid is often used as a catalyst for this step .

  • Key Considerations : Monitor reaction progress using TLC, and purify via silica gel chromatography with ethyl acetate/petroleum ether (1:1) .

Q. What analytical techniques are critical for characterizing this compound?

  • Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and regiochemistry (e.g., aromatic protons at δ 7.00–7.34 ppm for chlorophenyl groups) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., observed [M+H]⁺ at m/z 328.2) .
  • HPLC : Assess purity (>98% via reverse-phase methods) .
    • Data Interpretation : Compare spectral data with structurally analogous imidazo[1,2-a]pyridines to validate assignments .

Q. How is the compound screened for preliminary biological activity?

  • Protocol :

Antimicrobial Assays : Use broth microdilution (MIC testing) against Mycobacterium tuberculosis (e.g., MIC = 0.03 µM for related imidazo[1,2-a]pyridines) .

Cytotoxicity Screening : Evaluate selectivity via mammalian cell lines (e.g., HepG2) to ensure low toxicity (IC₅₀ > 10 µM) .

  • Controls : Include reference compounds like isoniazid for anti-TB assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound's bioactivity?

  • Design Strategy :

  • Substituent Variation : Modify the 4-chlorophenyl group (e.g., replace Cl with F, CF₃) to assess electronic effects on target binding .
  • Carbamate Chain Engineering : Test ethyl vs. propyl carbamates to balance lipophilicity and solubility .
    • Data Analysis : Use computational docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity to cytochrome bcc1 oxidase in Mtb .

Q. What strategies resolve contradictions in stability data during long-term storage?

  • Stability Protocols :

  • Storage Conditions : Store in airtight containers under inert gas (N₂) at -20°C to prevent hydrolysis of the carbamate group .
  • Degradation Analysis : Monitor via accelerated stability studies (40°C/75% RH for 6 months) with HPLC to identify degradation products (e.g., free amine from carbamate cleavage) .
    • Mitigation : Add stabilizers like BHT (0.01% w/w) to suppress oxidative degradation .

Q. How can regioselectivity challenges during functionalization be addressed?

  • Experimental Solutions :

  • Directed Metalation : Use Cu(I) catalysts to selectively modify the pyridine ring at the 6-position .
  • Microwave-Assisted Synthesis : Enhance yield and selectivity in cyclization steps (e.g., 80% yield in 30 minutes at 150°C) .
    • Validation : Confirm regiochemistry via NOESY NMR to detect spatial proximity between substituents .

Q. What computational methods predict metabolic pathways for this compound?

  • Approach :

  • In Silico Metabolism : Use software like MetaSite to identify likely Phase I oxidation sites (e.g., methyl group hydroxylation) .
  • CYP450 Inhibition Assays : Test against CYP3A4 and CYP2D6 isoforms to assess drug-drug interaction risks .
    • Validation : Compare predictions with in vitro microsomal stability data (e.g., t₁/₂ in human liver microsomes) .

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